molecular formula C12H22F2N2 B8299705 1-[(4,4-Difluorocyclohexyl)methyl]piperidin-4-amine

1-[(4,4-Difluorocyclohexyl)methyl]piperidin-4-amine

Cat. No.: B8299705
M. Wt: 232.31 g/mol
InChI Key: ZCBPUBMEXHAGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4,4-Difluorocyclohexyl)methyl]piperidin-4-amine is a useful research compound. Its molecular formula is C12H22F2N2 and its molecular weight is 232.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H22F2N2

Molecular Weight

232.31 g/mol

IUPAC Name

1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H22F2N2/c13-12(14)5-1-10(2-6-12)9-16-7-3-11(15)4-8-16/h10-11H,1-9,15H2

InChI Key

ZCBPUBMEXHAGAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCC(CC2)N)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 4 N hydrogen chloride/1,4-dioxane solution (11 ml, 43 mmol) was added to a mixture of tert-butyl N-{1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl}carbamate obtained in Example 2c (650 mg, 1.96 mmol) and methanol (11 ml), followed by stirring at room temperature for three hours. After concentrating the reaction liquid, the residue was dissolved in ethyl acetate, a 1N aqueous sodium hydroxide solution was added, and the organic layer was separated. The aqueous layer was further extracted with ethyl acetate twice, the organic layers were dried over sodium sulfate, and the solvent was then distilled off to give the title compound (419 mg, yield 92%).
Quantity
11 mL
Type
reactant
Reaction Step One
Name
tert-butyl N-{1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl}carbamate
Quantity
650 mg
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reactant
Reaction Step One
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11 mL
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0 (± 1) mol
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Yield
92%

Synthesis routes and methods II

Procedure details

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CC(C)(C)OC(=O)NC1CCN(CC2CCC(F)(F)CC2)CC1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.